2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine sulfonyl derivative characterized by a 5-chloro-2-ethoxyphenyl substituent linked to the sulfonyl group and a terminal ethanol moiety on the piperazine ring. This compound shares structural motifs with bioactive molecules targeting neurological, antimicrobial, or anticancer pathways. Its synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and piperazine derivatives, followed by ethanol functionalization .
Properties
IUPAC Name |
2-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJPSKJDFZPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of the Aromatic Precursor
The foundational step in synthesizing this compound involves sulfonation of the 5-chloro-2-ethoxyphenyl moiety. A patented method employs concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group. The intermediate 5-chloro-2-ethoxybenzenesulfonyl chloride is typically isolated via extraction with dichloromethane and neutralized with aqueous sodium bicarbonate. This step achieves yields of 65–78%, contingent on stoichiometric control of sulfonating agents and reaction time.
Piperazine Ring Functionalization
Subsequent coupling of the sulfonyl chloride intermediate with piperazine derivatives is critical. A microwave-assisted protocol demonstrates the condensation of 1-(2-hydroxyethyl)piperazine with 5-chloro-2-ethoxybenzenesulfonyl chloride in ethanol at 100°C for 30 minutes, yielding the target compound in 72% efficiency. This method bypasses traditional heating, reducing side reactions such as N-oxide formation. Alternative approaches utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with cesium carbonate as a base, though yields remain lower (58–63%) due to competing elimination pathways.
Optimization of Key Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic displacement during sulfonamide bond formation, whereas ethanol or toluene is preferred for microwave-assisted reactions to minimize decomposition. Optimal temperatures range from 80°C (conventional heating) to 100–120°C (microwave), with higher temperatures accelerating reaction rates but risking sulfonate ester byproducts.
Catalytic Systems
The use of zinc chloride (ZnCl₂) in reductive amination steps improves imine formation between piperazine and aldehyde intermediates, as evidenced in analogous N-arylpiperazine syntheses. For deprotection or hydrolysis stages, hydrobromic acid (HBr) in aqueous ethanol at 90–95°C efficiently cleaves benzyl or phenethyl protecting groups without degrading the sulfonamide linkage.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) remains the standard for isolating 2-(4-((5-chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol from unreacted piperazine or sulfonyl chloride. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity >95% in optimized batches.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectra consistently show key signals: a triplet at δ 3.58 ppm (CH₂OH), a multiplet at δ 3.20–3.40 ppm (piperazine CH₂), and a singlet at δ 1.41 ppm (ethoxy CH₃). Mass spectrometry (ESI-MS) corroborates the molecular ion at m/z 348.8 [M+H]⁺, with fragmentation patterns aligning with sulfonamide cleavage.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Patent data highlights the recovery of byproducts like benzylamine via distillation, enhancing atom economy in large-scale production. Continuous flow systems using sulphonated graphene oxide catalysts demonstrate potential for kilo-scale synthesis, reducing reaction times to <2 hours with >80% conversion .
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((5-Chloro-2-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-((5-Azido-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((5-Mercapto-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structural motifs to 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may exhibit antidepressant properties. A study focusing on piperazine derivatives demonstrated that certain compounds effectively inhibited serotonin reuptake, suggesting potential applications in treating depression .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial effects. Studies on sulfonamide derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess similar antimicrobial properties. Future research should focus on evaluating its effectiveness against specific pathogens.
Neuropharmacological Effects
Due to the presence of the piperazine moiety, this compound may influence neurotransmitter systems, particularly those associated with anxiety and mood disorders. Investigations into the mechanisms of action are essential to understand its potential therapeutic roles in neuropharmacology .
Case Study 1: Antidepressant Effects
A study evaluated several piperazine derivatives for their ability to inhibit serotonin reuptake in rodent models. The results indicated that certain derivatives significantly reduced depression-like behaviors, supporting the hypothesis that structurally similar compounds could yield comparable effects .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide-based compounds highlighted their effectiveness against various bacterial strains. The sulfonyl group in this compound suggests it could exhibit similar activity, warranting further exploration into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which 2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol (CAS 16017-65-5)
- Structure : Differs in the substituent on the phenyl ring (4-chloro vs. 5-chloro-2-ethoxy).
- Molecular weight: 318.82 g/mol (C₁₃H₁₉ClN₂O₃S) .
- Activity : Used in studies exploring serotonin receptor modulation due to its simpler substituent profile .
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol (CAS 941003-12-9)
- Structure : Features a 4-chloro-3-methylphenyl group.
- Molecular weight: 318.82 g/mol .
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
- Structure : Bromine replaces chlorine at the para position.
- Properties : Higher molecular weight (363.27 g/mol) and altered electronic effects due to bromine’s polarizability. May exhibit enhanced stability in metabolic pathways .
Hydroxyzine (CAS 68-88-2)
- Structure: Contains a diphenylmethylpiperazine backbone with an ethanol side chain.
- Activity: Clinically used as an antihistamine, highlighting the pharmacological versatility of ethanol-substituted piperazines. Molecular weight: 374.9 g/mol .
Pharmacokinetic and Pharmacodynamic Comparisons
*Calculated based on molecular formula C₁₃H₁₉ClN₂O₄S.
Key Findings:
- Substituent Position : The 2-ethoxy group in the target compound may enhance solubility (due to polarity) but reduce membrane permeability compared to chloro or bromo substituents .
- Halogen Effects : Bromine in 4-bromophenyl analogues increases molecular weight and metabolic stability, while chlorine offers a balance between reactivity and size .
- Ethanol Moiety: The terminal ethanol group is critical for hydrogen bonding in receptor interactions, as seen in hydroxyzine’s H1 receptor antagonism .
Biological Activity
2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21ClN2O4S, with a molecular weight of 348.85 g/mol. The structure features a piperazine ring, which is common in many pharmacologically active compounds.
The compound exhibits several biological activities primarily attributed to its interaction with various receptors and enzymes:
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have explored the biological effects of related compounds:
- Neuroprotective Effects : A study involving a piperazine derivative demonstrated significant neuroprotective activity in models of oxidative stress-induced neuronal injury. This suggests that this compound may also confer similar protective benefits .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with sulfonamide derivatives showed a marked decrease in cell viability, indicating potential for use in cancer therapy. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis .
- Hypertension Models : Animal models treated with piperazine-based compounds exhibited reduced blood pressure, supporting the hypothesis that these compounds may function as antihypertensives through modulation of vascular smooth muscle contraction .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-((5-chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?
- Methodological Answer : A common approach involves sulfonylation of the piperazine ring followed by ethanolamine coupling. For example, sulfonyl chloride intermediates (e.g., 5-chloro-2-ethoxyphenylsulfonyl chloride) can react with piperazine derivatives under reflux in ethanol. Post-synthetic steps include extraction with ethyl acetate, drying with sodium sulfate, and purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether) . Similar protocols for sulfonylated piperazines emphasize controlling reaction temperature (e.g., 1033 K for sulfonation) and stoichiometric ratios to avoid side products .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol |
| Temperature: Reflux (~78°C) |
| Purification: Column chromatography (EtOAc:petroleum ether) |
| Yield: ~48% (analogous reactions) |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the sulfonyl-piperazine-ethanol backbone. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350-1150 cm⁻¹) and hydroxyl (O-H, ~3200-3600 cm⁻¹) groups. Mass spectrometry (MS) validates the molecular ion peak (expected m/z ~428 based on analogs) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) using reversed-phase columns (e.g., C18) with UV detection .
Q. What are the solubility properties of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Solubility in ethanol is critical for reaction design, as noted in analogous sulfonylated piperazine syntheses . Pre-formulation studies recommend using co-solvents like ethanol:water (1:1) for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for sulfonylated piperazines?
- Methodological Answer : Discrepancies in NMR signals (e.g., piperazine ring protons) may arise from conformational flexibility or residual solvents. Use deuterated DMSO for improved resolution and variable-temperature NMR to assess dynamic effects. Cross-validate with X-ray crystallography when possible, as seen in structural studies of related piperazinium salts . For MS ambiguities, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass confirmation .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Methodological Answer : The sulfonyl group is hydrolytically sensitive. Store the compound in anhydrous conditions at -20°C. In aqueous buffers (pH 7.4), stability assays using LC-MS over 24 hours are recommended. Degradation products (e.g., free piperazine) can be monitored via HPLC . For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) preserves integrity .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
Core Modifications : Replace the 5-chloro-2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess sulfonyl group reactivity .
Piperazine Substitution : Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric effects on binding .
Ethanolamine Chain : Shorten or lengthen the ethanol chain to study hydrophilicity-impacted bioavailability .
Biological testing (e.g., enzyme inhibition assays) should pair with computational docking (AutoDock Vina) to correlate structural changes with activity .
Q. What are the recommended toxicological assays given limited data?
- Methodological Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- Metabolic Stability : Liver microsome incubation (human/rat) with LC-MS metabolite profiling .
If in vivo data are needed, acute toxicity studies in rodents (OECD 423) can establish LD₅₀ .
Data Contradiction Analysis
Q. How to address conflicting solubility reports in literature?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the compound’s solid-state via Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Solubility should be measured in triplicate using shake-flask methods with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
